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Guanosine, 5'-amino-5'-deoxy-

Cat. No.: B1384216
CAS No.: 4099-84-7
M. Wt: 282.26 g/mol
InChI Key: JUWYSPSHBRXOGR-UHFFFAOYSA-N
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Description

Contextualizing Modified Nucleosides in Research

Nucleosides are fundamental biological molecules that, when phosphorylated to nucleotides, serve as the building blocks of nucleic acids like DNA and RNA. promegaconnections.comresearchgate.net Modified nucleosides are natural or synthetic analogs of these canonical nucleosides (adenosine, guanosine (B1672433), cytidine, uridine, and thymidine) that contain alterations to the nucleobase or the sugar moiety. promegaconnections.comnih.gov Nature itself has produced a vast library of over 150 known modified nucleosides, which are found in the nucleic acids of all domains of life and are involved in a myriad of critical biological functions. researchgate.netmdpi.com These modifications play crucial roles in regulating gene expression, stabilizing nucleic acid structures, and modulating protein translation. researchgate.net

In the realm of scientific research, chemically modified nucleosides are indispensable tools. They are used to investigate the intricate mechanisms of DNA polymerization, DNA damage and repair, and the function of enzymes that interact with nucleic acids. nih.gov By incorporating modified nucleosides into DNA or RNA strands, scientists can probe the structural and functional roles of specific atoms or functional groups. Furthermore, nucleoside analogs have been central to the development of therapeutics. mdpi.com Their ability to interfere with DNA synthesis in rapidly dividing cancer cells or to inhibit viral replication has led to their use as potent anticancer and antiviral agents. ontosight.aimdpi.com The ongoing exploration of modified nucleosides continues to expand their applications in synthetic biology, such as the expansion of the genetic alphabet and the development of novel diagnostic and therapeutic aptamers. nih.gov

Significance of the 5'-Amino Modification in Nucleoside Analogs

The substitution of the 5'-hydroxyl group with a 5'-amino group is a particularly significant modification in nucleoside chemistry. This change imparts a markedly increased reactivity to the nucleoside analog, which is advantageous for a wide range of biochemical, pharmaceutical, and genomic applications. nih.gov The 5'-amino group provides a reactive handle for the site-specific attachment of other molecules, a process known as bioconjugation. rsc.org This allows for the chemoselective labeling of RNA molecules with probes such as fluorophores or biotin, which are essential for various research applications. rsc.orgnih.gov

A key application of 5'-amino-5'-deoxyguanosine is in the enzymatic synthesis of modified RNA. rsc.orgrsc.org While direct use of 5'-amino-5'-deoxyguanosine in in vitro transcription can result in low yields due to its poor solubility, its phosphorylated form, 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate (GNHP), can efficiently initiate transcription promoted by T7 RNA polymerase. rsc.orgrsc.orgnih.gov This process yields RNA with a 5'-amino group (5'-H₂N-RNA), which can then be readily conjugated to other molecules, such as activated esters. rsc.orgrsc.orgnih.gov

Furthermore, the 5'-amino modification has been instrumental in creating oligonucleotides with altered backbones. The synthesis of oligonucleotides containing phosphoramidate (B1195095) internucleotide linkages, derived from 5'-amino nucleosides, results in nucleic acid chains that exhibit enhanced resistance to degradation by nucleolytic enzymes. semanticscholar.orgplos.org This stability is a desirable trait for therapeutic oligonucleotides. The unique properties of 5'-amino-modified nucleosides have also led to their investigation as potential inhibitors of viral and bacterial enzymes. semanticscholar.orgplos.org In the context of riboswitches, which are RNA elements that regulate gene expression by binding to small molecules, analogs like 5'-amino-5'-deoxyguanosine can be used to study ligand recognition and the mechanisms of genetic control. nih.govoup.comnih.govpnas.org

Table 2: Compound Names

Compound Name
5'-Amino-5'-deoxyguanosine
5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate
5-aminoimidazole ribonucleotide
8-aminoguanosine
Adenosine
Biotin
Cytidine
Deoxyguanosine
Deoxyguanosine monophosphate
Guanine (B1146940)
Guanosine
Guanosine monophosphate
N-hydroxysuccinimide
Thymidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N6O4 B1384216 Guanosine, 5'-amino-5'-deoxy- CAS No. 4099-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYSPSHBRXOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296273
Record name NSC108608
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-84-7
Record name NSC108608
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108608
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC108608
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Synthetic Methodologies for 5 Amino 5 Deoxyguanosine and Its Derivatives

Classical and Evolving Synthetic Pathways

The journey to synthesize 5'-amino-5'-deoxyguanosine has led to the development of several strategic approaches, each with its own set of advantages and limitations. These methods primarily revolve around the initial activation of the 5'-hydroxyl group of guanosine (B1672433), followed by the introduction of a nitrogen-containing functionality that is subsequently converted to the desired primary amine.

Azide (B81097) Reduction Strategies (e.g., Staudinger Reaction)

A prevalent and effective method for the synthesis of 5'-amino-5'-deoxyguanosine involves the reduction of a 5'-azido-5'-deoxyguanosine (B1384269) intermediate. The azide group serves as a stable and reliable precursor to the amine. The Staudinger reaction is a widely employed method for this transformation due to its mild reaction conditions and high yields. wikipedia.org

The reaction mechanism involves the treatment of the 5'-azido derivative with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the 5'-amino product and a phosphine oxide byproduct. wikipedia.org

Typical Reaction Conditions for Staudinger Reduction:

Reagent/SolventConditionsReference
Triphenylphosphine (PPh₃), Pyridine, then concentrated NH₄OHRoom temperature, followed by heating nih.gov
Triphenylphosphine (PPh₃), Pyridine, then H₂ORoom temperature researchgate.net

It is crucial to control the stoichiometry of the reagents, as an excess of triphenylphosphine can lead to a mixture of products and complicate the purification process. nih.gov

Halogen Substitution and Subsequent Amination Approaches

An alternative strategy involves the initial conversion of the 5'-hydroxyl group into a good leaving group, such as a halogen. This 5'-halogeno-5'-deoxyguanosine intermediate can then undergo nucleophilic substitution with an amine source to introduce the desired amino functionality.

One historical approach involved activating the 5'-hydroxyl group as a tosylate, followed by displacement with ammonia. However, this method was often plagued by a competing intramolecular cyclization reaction. nih.gov A more direct approach involves the direct conversion of the 5'-hydroxyl to a halogen. For instance, an initial attempt to synthesize 5'-aminonucleosides via a one-pot combined Appel-Staudinger mechanism resulted in the formation of a 5'-chloro nucleoside as the Appel product. researchgate.net This 5'-chloro-2',3'-O-isopropylideneguanosine could then potentially undergo amination.

Regioselective Iodination in Guanosine Derivatization

A significant advancement in the halogen substitution strategy was the development of a clean and regioselective method for the synthesis of 5'-deoxy-5'-iodoguanosine (B12504819). This method, reported by McGee and Martin, utilizes triphenylphosphine, imidazole, and iodine in 1-methyl-2-pyrrolidinone (B7775990) to directly convert guanosine to its 5'-iodo derivative in good yield. This approach avoids the need for protecting groups on the guanine (B1146940) base, which can often lead to complications during their subsequent removal. The resulting 5'-deoxy-5'-iodoguanosine is a versatile intermediate that can be readily converted to the 5'-azido derivative by treatment with sodium azide, which is then reduced to the final 5'-amino product.

One-Pot Methodologies for 5'-Azidonucleosides as Precursors

To streamline the synthesis of the key 5'-azido-5'-deoxyguanosine intermediate, one-pot methodologies have been developed. These methods offer a more efficient and tractable alternative to multi-step procedures like the Mitsunobu reaction. nih.gov A common one-pot approach involves heating a protected guanosine derivative with a halogen source like carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and an excess of sodium azide (NaN₃) in an anhydrous solvent such as dimethylformamide (DMF). nih.govresearchgate.net This procedure directly converts the 5'-hydroxyl group to the 5'-azido group in high yields. nih.gov

Comparison of Synthetic Approaches for 5'-Azidonucleosides:

Starting MaterialMethodYieldReference
Protected GuanosineOne-pot (PPh₃, CBr₄, NaN₃)High nih.gov
GuanosineTwo-step (Iodination then Azidation)Good researchgate.net

Synthesis of 5'-N-Triphosphate Derivatives

The 5'-amino-5'-deoxyguanosine 5'-N-triphosphate is a crucial analog for various biological studies. The synthesis of this derivative from 5'-amino-5'-deoxyguanosine has been successfully achieved. A high-yield conversion can be accomplished through the reaction of 5'-amino-5'-deoxyguanosine with trisodium (B8492382) trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris). nih.govnih.gov This one-step phosphorylation method provides a direct route to the desired 5'-N-triphosphate, which can then be used in enzymatic assays and other biochemical applications. nih.gov

Phosphorylation of 5'-Amino-5'-deoxyguanosine to Monophosphates

The synthesis of 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate, a monophosphate derivative, has been achieved in a multi-step process starting from guanosine. This synthetic route provides a means to introduce a phosphoramidate (B1195095) moiety at the 5'-position, which can be valuable for various biological studies. worktribe.comnih.gov The resulting 5'-H2N-RNA, initiated by T7 RNA polymerase, is amenable to conjugation with activated esters, highlighting the utility of this monophosphate analog in post-transcriptional modification of RNA. worktribe.comnih.gov

Enzymatic approaches offer a green alternative to chemical phosphorylation for the synthesis of nucleoside monophosphates. mdpi.com Nucleoside kinases, such as Drosophila melanogaster deoxynucleoside kinase (dNK), are capable of phosphorylating a broad spectrum of canonical and modified nucleosides. mdpi.com While specific studies on the direct enzymatic phosphorylation of 5'-amino-5'-deoxyguanosine to its 5'-N-monophosphate are not extensively detailed in the reviewed literature, the known substrate promiscuity of enzymes like dNK suggests a potential avenue for its biocatalytic synthesis. mdpi.com These enzymatic reactions are typically rapid and environmentally friendly. mdpi.com

Starting MaterialProductKey Reagents/EnzymesReference
Guanosine5'-Amino-5'-deoxyguanosine-5'-N-phosphoramidateMulti-step chemical synthesis worktribe.comnih.gov
5'-Amino-5'-deoxyguanosine (hypothetical)5'-Amino-5'-deoxyguanosine-5'-N-monophosphateNucleoside Kinase (e.g., dNK), ATP/GTP mdpi.com

Conversion to 5'-N-Triphosphates via Trimetaphosphate Reaction

A highly efficient, one-step method for the conversion of 5'-amino-5'-deoxynucleosides to their corresponding 5'-N-triphosphates involves a reaction with trisodium trimetaphosphate. nih.gov This approach has been successfully applied to the synthesis of 5'-amino-2',5'-dideoxyguanosine-5'-N-triphosphate. A key innovation in this methodology is the inclusion of tris(hydroxymethyl)aminomethane (Tris) in the aqueous reaction mixture. Tris acts as a buffering agent, regulating the pH and leading to a high yield of the desired 5'-N-triphosphate product. nih.gov This method is noted for its simplicity and efficiency, providing a direct route to these important nucleotide analogs. nih.gov

Starting MaterialProductReagentKey ConditionReference
5'-Amino-2',5'-dideoxyguanosine5'-Amino-2',5'-dideoxyguanosine-5'-N-triphosphateTrisodium trimetaphosphateTris-buffered aqueous solution nih.gov

Synthesis of Advanced Functionalized Derivatives

The primary amino group at the 5'-position of 5'-amino-5'-deoxyguanosine serves as a versatile handle for the synthesis of a variety of advanced, functionalized derivatives. These modifications can introduce new structural and functional properties, expanding the utility of this guanosine analog.

5'-N-Aminoacyl Peptide Nucleoside Synthesis

The synthesis of peptide nucleosides, such as those incorporated into Peptide Nucleic Acids (PNAs), can utilize 5'-amino-5'-deoxyguanosine as a key building block. PNAs are DNA/RNA mimics with a neutral polyamide backbone, which imparts unique hybridization properties. The synthesis involves the formation of an amide bond between the 5'-amino group of the guanosine derivative and the carboxylic acid of an amino acid or a growing peptide chain. This process allows for the site-specific incorporation of a guanine nucleobase into a peptide backbone. Standard solid-phase peptide synthesis techniques can be adapted for the assembly of these hybrid molecules.

Amide-Linked Nucleoside Analogs

The 5'-amino group of 5'-amino-5'-deoxyguanosine can readily participate in amide bond formation with carboxylic acid-modified nucleosides to create novel amide-linked dinucleoside analogs. The coupling is typically facilitated by standard peptide coupling reagents. This strategy allows for the creation of non-natural linkages between nucleosides, which can be used to probe nucleic acid structure and function or to develop therapeutic agents with enhanced stability against enzymatic degradation.

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Integration

For the incorporation of a 5'-amino-5'-deoxyguanosine moiety into synthetic oligonucleotides, the corresponding phosphoramidite derivative is required. The synthesis of such a phosphoramidite follows standard procedures where the 5'-amino group is first protected, often with a base-labile group, and the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis to introduce the 5'-amino-modified guanosine at any desired position within the growing nucleic acid chain. nih.govatdbio.com The use of 5'-amino-modifier phosphoramidites with varying linker lengths is a common strategy to introduce a primary amine at the 5'-terminus of an oligonucleotide, which can then be used for subsequent conjugation to other molecules. biosyn.comnih.govchemie-brunschwig.ch

Derivative TypeSynthetic ApproachKey ReagentsApplication
5'-N-Aminoacyl Peptide NucleosideAmide bond formationPeptide coupling reagentsPNA synthesis, biomolecular probes
Amide-Linked Nucleoside AnalogAmide bond formationPeptide coupling reagentsNuclease-resistant oligonucleotides
5'-Amino-5'-deoxyguanosine PhosphoramiditePhosphitylation of protected nucleoside2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeAutomated oligonucleotide synthesis

Other 5'-Modified Guanosine Analogs (e.g., 5'-deoxy-5'-(methylthio)guanosine)

The synthesis of 5'-deoxy-5'-(methylthio)guanosine, an analog of the naturally occurring 5'-deoxy-5'-(methylthio)adenosine (MTA), can be achieved through nucleophilic displacement of a suitable leaving group at the 5'-position of a protected guanosine derivative with a methylthio nucleophile. For instance, a common precursor is a 5'-O-tosyl or 5'-iodo guanosine derivative, which can react with sodium thiomethoxide to yield the desired 5'-methylthio analog. These synthetic routes provide access to probes for studying enzymes involved in MTA metabolism and for developing potential therapeutic agents.

Molecular Mechanisms and Interactions

Interaction with Nucleic Acids

The primary amine at the 5' position fundamentally changes how the guanosine (B1672433) analog interacts with and is incorporated into polynucleotide chains. This modification affects the resulting backbone structure, stability, and susceptibility to cleavage.

Guanosine, 5'-amino-5'-deoxy-, in its triphosphate form, can serve as a substrate for viral polymerases. Notably, 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate (GNHP) has been shown to be an effective initiator for in vitro transcription catalyzed by T7 RNA polymerase, a polymerase originating from the T7 bacteriophage. pnas.orgbeilstein-journals.org This allows for the enzymatic synthesis of RNA molecules that are modified at their 5'-termini, containing a 5'-amino group. pnas.orgnih.govresearchgate.net This terminal amine provides a reactive handle for post-transcriptional modifications and conjugations. pnas.org

While direct studies on the incorporation of this analog into viral genomes during replication by other viral enzymes like reverse transcriptases are not extensively detailed in the available research, its acceptance by a viral RNA polymerase highlights its potential to interact with viral enzymatic machinery. The focus of existing research has been more on its utility in enzymatic preparations of modified RNA rather than as an antiviral agent that gets incorporated into viral DNA or RNA in vivo.

The replacement of the natural 5'-hydroxyl group with a 5'-amino group leads to the formation of a phosphoramidate (B1195095) (P-N) bond in the nucleic acid backbone instead of the typical phosphodiester (P-O) bond. nih.gov Research on related molecules containing phosphoramidate linkages suggests that this modification can enhance the stability of nucleic acid duplexes. For instance, oligonucleotides containing 3'-NHP(O)(O-)-O-5' phosphoramidate linkages have been shown to form significantly more stable duplexes with complementary single-stranded DNA and RNA. pnas.org The thermal stability of these duplexes was observed to increase by 2.2-2.6°C per modified linkage compared to their phosphodiester counterparts. pnas.org This increased stability is attributed to the distinct stereoelectronic properties of the phosphoramidate bond. While these studies were conducted on analogs with a 3'-amino modification, the inherent properties of the phosphoramidate bond suggest that RNA complexes containing a 5'-phosphoramidate linkage may also exhibit enhanced stability.

The introduction of a 5'-phosphoramidate linkage can influence the local structure and dynamics of an RNA molecule. The phosphoramidate group is expected to be more resistant to hydrolysis under neutral or basic conditions compared to a phosphodiester bond, as the amino group (RNH-) is a poorer leaving group than a hydroxyl group (RO-). nih.gov This inherent chemical stability can protect the RNA backbone from spontaneous or enzymatic degradation at the modification site.

When the 5'-N-triphosphate of 5'-amino-5'-deoxyguanosine is used as a substrate by a polymerase, it forms a P-N bond with the 3'-hydroxyl group of the preceding nucleotide in the growing chain. nih.govresearchgate.net This phosphoramidate linkage is a key feature of the resulting polynucleotide.

A critical characteristic of this bond is its susceptibility to cleavage under specific conditions. Unlike the robust phosphodiester bond, the phosphoramidate linkage is labile in the presence of mild acid. nih.govresearchgate.net Treatment with dilute acetic acid can specifically cleave the polynucleotide chain at the site of the modified nucleotide. nih.govresearchgate.net The cleavage mechanism proceeds via an in-line attack, where the adjacent 2'-hydroxyl group of the ribose sugar acts as a nucleophile, attacking the phosphorus atom. researchgate.net This intramolecular reaction results in the formation of a 2',3'-cyclic phosphate (B84403) terminus on the upstream nucleotide and the release of the downstream portion of the chain with a free 5'-amino group (5'NH2) as the leaving group. researchgate.net This specific, chemically induced cleavage provides a powerful tool for nucleic acid sequencing and analysis. nih.govresearchgate.net

FeatureDescriptionConsequence
Bond Type Phosphoramidate (P-N)Altered chemical properties compared to phosphodiester (P-O) bond.
Formation Enzymatic incorporation of 5'-amino-5'-deoxyguanosine-5'-N-triphosphate.Creates a modified nucleic acid backbone.
Stability More resistant to basic/neutral hydrolysis than phosphodiester bonds.Potentially increased lifespan of the modified RNA strand.
Cleavage Susceptible to mild acid hydrolysis.Allows for site-specific cleavage of the polynucleotide chain.
Cleavage Mechanism Intramolecular attack by the 2'-hydroxyl group.Generates a 2',3'-cyclic phosphate and a 5'-amino terminus.

Enzymatic Interactions and Substrate Specificity

The utility of Guanosine, 5'-amino-5'-deoxy- as a molecular tool is largely defined by its ability to be recognized and utilized by specific enzymes, particularly DNA polymerases.

The 5'-N-triphosphate derivative of the 2',5'-dideoxy analog of 5'-amino-5'-deoxyguanosine (NH2-dGTP) is an efficient substrate for the Klenow fragment of Escherichia coli DNA polymerase I. nih.govresearchgate.netnih.gov This is particularly true for the exonuclease-deficient (exo-) version of the Klenow fragment. nih.govnih.gov The enzyme readily incorporates the modified nucleotide into a growing DNA strand in place of its natural counterpart, deoxyguanosine triphosphate (dGTP). nih.govresearchgate.net

Studies have demonstrated that NH2-dGTP can partially or even completely replace dGTP in polymerization reactions, allowing for the synthesis of long polynucleotides containing phosphoramidate bonds. nih.gov The efficiency of incorporation indicates that the 5'-amino modification does not critically hinder the binding of the nucleotide within the active site of the polymerase. This acceptance by a well-characterized DNA polymerase makes the analog a valuable reagent for generating modified DNA for various applications, such as sequencing methodologies based on subsequent chemical cleavage of the phosphoramidate linkages. nih.govresearchgate.net

EnzymeSubstrate AnalogOutcome of Incorporation
T7 RNA Polymerase5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate (GNHP)Initiation of transcription, yielding RNA with a 5'-amino terminus.
Klenow Fragment (exo-)5'-amino-2',5'-dideoxyguanosine-5'-N-triphosphate (NH2-dGTP)Elongation of DNA, yielding a strand with internal phosphoramidate bonds.

Substrate for RNA Polymerases (e.g., T7 RNA Polymerase)

Guanosine, 5'-amino-5'-deoxy-, particularly in its phosphorylated forms, serves as a substrate for RNA polymerases like T7 RNA polymerase (T7 RNAP), primarily functioning as an initiating nucleotide. This allows for the synthesis of RNA molecules with a reactive primary amine at the 5'-terminus, which can be used for subsequent conjugation.

Initiation Properties in Transcription

Derivatives such as 5'-deoxy-5'-hydrazinylguanosine have also proven to be effective initiators in T7 RNAP-catalyzed transcriptions, further demonstrating the polymerase's tolerance for modifications at the 5' position of the initiating guanosine researchgate.net. Studies have shown that T7 RNA polymerase does not strongly interact with the 5'-phosphate group of the initiating nucleotide, which explains its ability to accept guanosine analogues with substitutions of the 5'-triphosphate with a monophosphate or even a hydroxyl group with little effect on the Michaelis constant (Km) nih.govacs.org.

Transcriptional Termination Mechanisms

The incorporation of 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides acts as a mechanism for transcription termination. When these analogues are used as substrates for various RNA polymerases, including T7, T3, and Sp6, the synthesis of a full-length transcript is prevented plos.org. Research has demonstrated that while T7 RNA polymerase can incorporate a single 5'-N-triphosphate of 5'-amino-5'-deoxyguanosine, the polymerase is unable to extend the RNA chain further plos.org. This suggests that the substitution of the 5'-oxygen with an amino group interferes with the subsequent steps of nucleotide addition, effectively causing chain termination. This is distinct from canonical termination mechanisms that rely on specific DNA sequences (like intrinsic terminators) or protein factors (like Rho) mdpi.com.

Influence of Nucleoside Hydrophobicity on Enzymatic Incorporation

The hydrophobicity of guanosine derivatives at the 5' position appears to influence their incorporation efficiency by T7 RNA polymerase. Studies involving a series of guanosine monophosphate derivatives, including an amino-terminated variant, have indicated a positive correlation between the hydrophobicity of the derivative and the efficiency of its enzymatic incorporation as an initiating nucleotide researchgate.net. This suggests that the active site of T7 RNAP can accommodate and may even favor more hydrophobic moieties at this position during the initiation phase.

Further supporting this, T7 RNAP has been shown to recognize and transcribe unnatural base pairs (UBPs) that are hydrophobic in nature, relying on shape complementarity and hydrophobic interactions rather than traditional hydrogen bonding nih.govescholarship.org. The polymerase contains residues, such as M635, that appear to provide a hydrophobic effect to stabilize the incoming substrate, highlighting the enzyme's capacity to handle non-polar molecules nih.gov.

Differential Substrate Recognition by T7 RNA Polymerase for 5'-N-Triphosphates

T7 RNA polymerase exhibits distinct substrate specificity regarding the base of 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides. Primer-extension assays have conclusively shown that T7 RNAP can incorporate the 5'-N-triphosphate derivatives of 5'-amino-5'-deoxyguanosine, 5'-amino-5'-deoxycytidine, and 5'-amino-5'-deoxyuridine (B1248457) into an RNA strand plos.org. However, under the same experimental conditions, the polymerase does not recognize or incorporate the corresponding 5'-N-triphosphate of 5'-amino-5'-deoxyadenosine (B1666341) plos.org. This differential recognition indicates that while the enzyme's active site is tolerant to the 5'-amino modification on pyrimidines and guanine (B1146940), the combination of this modification with an adenine (B156593) base is not permissible for incorporation.

Incorporation of 5'-N-Triphosphates of 5'-Amino-5'-Deoxyribonucleosides by T7 RNA Polymerase plos.org
5'-N-Triphosphate SubstrateIncorporated by T7 RNAP
5'-amino-5'-deoxyguanosineYes
5'-amino-5'-deoxycytidineYes
5'-amino-5'-deoxyuridineYes
5'-amino-5'-deoxyadenosineNo
Engineered RNA Polymerase Mutants for Enhanced Incorporation

To improve the efficiency of incorporating modified guanosine analogues, engineered mutants of T7 RNA polymerase have been developed. The T7 RNAP P266L mutant, for example, shows a decreased propensity for abortive transcription, which significantly enhances the yield and incorporation of guanosine analogues used as initiators researchgate.net. This mutant has demonstrated increased tolerance for initiating RNA transcripts with modified nucleosides researchgate.net. Another mutant, Y639F, has also been employed in studies involving the incorporation of 5'-N-triphosphates, although its specific impact on the efficiency of 5'-amino-5'-deoxyguanosine was part of a broader study on transcription inhibition plos.org. The development of such mutants underscores a viable strategy to overcome the limitations of wild-type enzymes for synthesizing 5'-modified RNAs researchgate.net.

Inhibition of Specific Enzymes (e.g., DNA Polymerases, Purine (B94841) Nucleoside Phosphorylases)

While serving as a substrate for RNA polymerases, the interaction of 5'-amino-5'-deoxyguanosine and its derivatives with other key enzymes has also been investigated.

Contrary to being an inhibitor, the 5'-N-triphosphate of the related compound 5'-amino-2',5'-dideoxyguanosine has been shown to be a substrate for DNA polymerase. Specifically, it can be efficiently incorporated into a growing DNA strand by the Klenow fragment of Escherichia coli DNA polymerase I nih.gov. This indicates that, at least for this polymerase, the 5'-amino modification is tolerated. There is currently no available research to suggest that 5'-amino-5'-deoxyguanosine acts as an inhibitor of DNA polymerases.

Substrate for Nucleoside Kinases (e.g., Guanosine-Inosine Kinase, Guanine Phosphoribosyltransferase)

The phosphorylation of nucleosides is a critical step in their activation, enabling their participation in nucleic acid synthesis and other metabolic processes. This initial phosphorylation is catalyzed by nucleoside kinases. nih.gov Deoxyribonucleoside kinases (dNKs) and ribonucleoside kinases (rNKs) catalyze the first, irreversible phosphorylation step, converting the nucleoside into its corresponding monophosphate form. nih.gov

Specifically, enzymes like Homo sapiens deoxycytidine kinase (HsdCK) are known to phosphorylate natural nucleosides such as deoxyguanosine and also a variety of antineoplastic or antiviral nucleoside analogs. mdpi.com Similarly, deoxyguanosine kinase is responsible for converting deoxyguanosine into 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP). nih.gov

Guanosine, 5'-amino-5'-deoxy- is a synthetic analog where the 5'-hydroxyl group of the ribose sugar is replaced by an amino group. This modification significantly increases the molecule's reactivity, making it a valuable tool for biochemical applications, including the creation of oligonucleotides with altered backbones. However, this structural change also affects its interaction with enzymes. While nucleoside kinases readily phosphorylate their natural substrates, their ability to process analogs is variable and depends on the specific enzyme's substrate specificity. nih.govmdpi.comdrugbank.com

Current research available does not explicitly detail the successful phosphorylation of Guanosine, 5'-amino-5'-deoxy- by Guanosine-Inosine Kinase or its processing by Guanine Phosphoribosyltransferase. Instead, the phosphorylated form of this analog, 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate (GNHP), is utilized for applications such as the enzymatic synthesis of modified RNA, where it can efficiently initiate transcription by T7 RNA polymerase. This suggests that direct enzymatic phosphorylation may be inefficient and that chemical synthesis is the preferred method for producing the activated form of the compound.

Table 1: Examples of Nucleoside Kinases and Their Substrates

Enzyme Family Example Enzyme Natural Substrates Role
Deoxyribonucleoside Kinases (dNKs) Deoxyguanosine kinase (dGK) Deoxyguanosine Phosphorylates deoxyribonucleosides for DNA synthesis and salvage pathways. nih.gov
Deoxyribonucleoside Kinases (dNKs) Deoxycytidine kinase (dCK) Deoxycytidine, Deoxyadenosine, Deoxyguanosine Phosphorylates various deoxyribonucleosides and numerous therapeutic nucleoside analogs. nih.govmdpi.com
Ribonucleoside Kinases (rNKs) Adenosine kinase (ADK) Adenosine Phosphorylates ribonucleosides for RNA synthesis and metabolic pathways. nih.gov

Influence on Cellular and Biochemical Pathways

Modulation of Purine Nucleotide Biosynthesis and Metabolism

Purine metabolism comprises two main pathways: de novo synthesis, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. nih.govwikipedia.org Both pathways are crucial for maintaining the cellular pool of purine nucleotides required for DNA and RNA synthesis, energy transfer, and signaling. The regulation of these pathways is complex, with key enzymes being allosterically inhibited by the final products (e.g., AMP, GMP) to prevent their overproduction. wikipedia.org

Nucleoside analogs often exert their biological effects by interfering with these pathways. nih.gov After being phosphorylated to their mono-, di-, or triphosphate forms, they can act as inhibitors of key enzymes. For example, some purine analog monophosphates can inhibit enzymes in the de novo synthesis pathway, while triphosphate forms can inhibit DNA polymerases. nih.govmedscape.com

Deoxyguanosine itself has been shown to be toxic to certain T-leukemia cells, and this toxicity can be synergistically enhanced when combined with inhibitors of the salvage pathway enzyme purine nucleoside phosphorylase (PNP). nih.gov This highlights the delicate balance within purine metabolism and its vulnerability to disruption by excess nucleosides or their analogs. However, the specific effects of Guanosine, 5'-amino-5'-deoxy- on the modulation of purine nucleotide biosynthesis and metabolism are not detailed in the available scientific literature. Its potential to act as a modulator would likely depend on its intracellular conversion to a phosphorylated derivative, a process for which direct enzymatic evidence is currently lacking.

Effects on Cyclic Guanosine Monophosphate (cGMP) Levels and Signal Transduction Pathways

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in numerous physiological processes, including smooth muscle relaxation, cardiovascular homeostasis, and neurotransmission. nih.govnih.gov Cellular cGMP levels are tightly regulated by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs). nih.govwikipedia.org Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, activated by nitric oxide (NO) to convert guanosine triphosphate (GTP) into cGMP. nih.govnih.gov Conversely, cGMP-specific PDEs, such as PDE5, hydrolyze cGMP to 5'-GMP, terminating the signal. wikipedia.orgwikipedia.org

Pharmacological modulation of this pathway, typically through PDE5 inhibitors or sGC stimulators, is a therapeutic strategy for conditions associated with low cGMP levels. nih.govnih.gov Based on the currently available research, there is no information detailing any investigated effects of Guanosine, 5'-amino-5'-deoxy- on cGMP levels or its interaction with guanylate cyclases or phosphodiesterases.

Promotion of Apoptosis in Specific Cell Lines

Apoptosis, or programmed cell death, is an essential process for removing damaged or unwanted cells. Many anticancer chemotherapies, particularly nucleoside analogs, function by inducing apoptosis in rapidly dividing cancer cells. medchemexpress.com The mechanism often involves the intracellular phosphorylation of the analog to its triphosphate form, which is then incorporated into DNA by polymerases. medscape.com This incorporation leads to the inhibition of further DNA synthesis and repair, ultimately triggering cell death pathways. medscape.com

Several purine analogs have demonstrated this ability. For example, nelarabine, a prodrug of a deoxyguanosine analogue, is converted to its active triphosphate form, which is incorporated into the DNA of leukemic blast cells, inhibiting DNA synthesis and causing cell death. medscape.com Similarly, deoxyguanosine has been found to be cytotoxic to T-leukemia cell lines. nih.gov The general class of purine nucleoside analogs is recognized for its broad antitumor activity, which relies on mechanisms including the induction of apoptosis. medchemexpress.com

While Guanosine, 5'-amino-5'-deoxy- is structurally a member of this class of compounds, specific studies demonstrating its ability to induce apoptosis in particular cell lines were not identified in the reviewed literature. The potential for such activity would likely be contingent on its intracellular phosphorylation to the active triphosphate form.

Table 2: Summary of Cellular and Biochemical Pathway Interactions

Pathway General Role of Guanosine Analogs Specific Findings for Guanosine, 5'-amino-5'-deoxy-
Purine Metabolism Can inhibit key enzymes after phosphorylation, disrupting nucleotide pools. nih.gov Specific inhibitory or modulatory effects are not documented in the reviewed literature.
cGMP Signaling Not a typical target for this class of compounds. No documented effects found in the reviewed literature.
Glycolysis Regulation Not a known target for this class of compounds. No documented effects found in the reviewed literature.

Advanced Research Applications in Molecular and Chemical Biology

Molecular Probes for Studying RNA and DNA Dynamics

Modified nucleosides, including Guanosine (B1672433), 5'-amino-5'-deoxy-, serve as powerful molecular probes to investigate the complex dynamics of RNA and DNA. By strategically incorporating these analogs into nucleic acid strands, researchers can explore the structural and functional significance of specific atoms and functional groups within the biopolymers. The 5'-amino modification, in particular, introduces a reactive handle that can be used for the attachment of various reporter molecules, such as fluorophores or spin labels. These labeled oligonucleotides allow for the real-time tracking of conformational changes, ligand binding events, and the intricate folding and unfolding pathways of RNA and DNA.

The replacement of the 5'-hydroxyl with an amino group can also subtly alter the local conformation and electrostatic environment of the nucleic acid backbone. Studying the impact of this modification on duplex stability and protein-nucleic acid interactions provides valuable insights into the forces that govern these fundamental biological processes. For instance, the substitution of guanine (B1146940) with inosine (which lacks the 2-amino group) has been used to probe the thermodynamic effects of single hydrogen bonds in DNA and RNA duplexes, revealing context-dependent energetic contributions. nih.gov While not a direct application of Guanosine, 5'-amino-5'-deoxy-, this highlights the principle of using modified nucleosides to dissect molecular interactions. The unique properties of the 5'-amino group offer a complementary approach to perturb and probe nucleic acid structure and function.

RNA Labeling and Post-Transcriptional Functionalization Strategies

The increased reactivity of the 5'-amino group compared to the natural 5'-hydroxyl group makes Guanosine, 5'-amino-5'-deoxy- an exceptional substrate for the site-specific labeling and functionalization of RNA. nih.gov This feature is exploited in various post-transcriptional modification strategies, enabling the attachment of a wide array of chemical moieties to the 5'-terminus of RNA molecules.

This chemoselective labeling is crucial for a variety of research applications. Fluorophores can be conjugated to the 5'-amino group for use in fluorescence resonance energy transfer (FRET) studies to measure intramolecular distances and dynamics. Biotin can be attached for affinity purification of RNA-protein complexes or for immobilization of RNA on solid surfaces. The ability to introduce photoreactive groups or cross-linking agents at a defined position allows for the mapping of RNA-RNA and RNA-protein interactions within complex cellular machinery.

The general strategy for post-synthetic labeling of amino-modified oligonucleotides involves the chemical synthesis of the RNA with the 5'-amino modification, followed by deprotection and subsequent labeling with a reactive dye or other molecule of interest. researchgate.net This approach provides a versatile platform for creating customized RNA molecules with tailored functionalities for sophisticated biochemical and biophysical studies.

Design and Development of RNA-Based Therapeutics

The field of RNA-based therapeutics, which includes antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, relies heavily on chemical modifications to enhance the drug-like properties of these molecules. nih.govnih.gov While natural RNA is rapidly degraded by nucleases in vivo, the incorporation of modified nucleosides can significantly improve their stability, specificity, and delivery. nih.govcharite-research.org

The 5'-amino modification in Guanosine, 5'-amino-5'-deoxy- contributes to the development of therapeutic oligonucleotides in several ways. The primary amine can serve as an attachment point for conjugating molecules that improve pharmacokinetic properties, such as cell-penetrating peptides or targeting ligands. Furthermore, the alteration of the 5'-terminus can influence the interaction of the therapeutic RNA with cellular machinery, potentially reducing off-target effects or enhancing its intended mechanism of action. nih.gov

Chemical modifications are essential for overcoming the challenges of RNA instability and immune activation. nih.gov The development of stable and effective RNA drugs often involves a combination of modifications to the backbone, sugar, and nucleobases. The unique reactivity of the 5'-amino group provides a valuable tool in the synthetic chemist's arsenal for creating next-generation RNA-based therapeutics.

Therapeutic RNA TypeGeneral Mechanism of ActionRole of Chemical Modifications
Antisense Oligonucleotides (ASOs)Single-stranded oligonucleotides that bind to target mRNA, leading to its degradation or altered splicing. technologynetworks.comEnhance nuclease resistance, binding affinity, and reduce toxicity.
Small Interfering RNAs (siRNAs)Double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence specific genes. nih.govImprove stability, reduce off-target effects, and facilitate delivery.
AptamersStructured oligonucleotides that bind to specific target molecules, such as proteins, with high affinity and specificity. technologynetworks.comIncrease stability and resistance to degradation in biological fluids.
mRNA VaccinesIn vitro transcribed mRNA that encodes for an antigen, stimulating an immune response. charite-research.orgtechnologynetworks.comEnhance stability and translational efficiency, and reduce immunogenicity.

Generation of Oligonucleotides with Improved Nuclease Resistance

A significant hurdle in the therapeutic application of oligonucleotides is their susceptibility to degradation by cellular nucleases. The 5'-amino modification of nucleosides like Guanosine, 5'-amino-5'-deoxy- has been instrumental in the creation of oligonucleotides with altered backbones that exhibit enhanced nuclease resistance.

Specifically, the 5'-amino group can be used to form phosphoramidate (B1195095) internucleotide linkages instead of the natural phosphodiester bonds. These phosphoramidate linkages are not efficiently recognized or cleaved by many nucleolytic enzymes, thereby increasing the in vivo half-life of the oligonucleotide. This enhanced stability is a critical attribute for therapeutic oligonucleotides, allowing them to reach their target and exert their biological effect before being degraded.

Various chemical modifications have been explored to improve nuclease resistance, including phosphorothioates and 2'-O-methyl modifications. genelink.comsemanticscholar.org The generation of phosphoramidate backbones from 5'-amino nucleosides represents a distinct and effective strategy to achieve this crucial property.

Modification TypeEffect on Nuclease Resistance
Phosphorothioate LinkageThe replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone confers significant nuclease resistance. semanticscholar.org
2'-O-Methyl ModificationThe addition of a methyl group to the 2'-hydroxyl of the ribose sugar enhances both nuclease resistance and binding affinity. semanticscholar.org
Phosphoramidate LinkageThe linkage of nucleosides through a phosphorus-nitrogen bond, derived from 5'-amino nucleosides, provides substantial resistance to nucleolytic degradation.

Applications in Genomic Sequence Analysis (e.g., Extension-Cleavage Procedures)

Guanosine, 5'-amino-5'-deoxy-, and its corresponding triphosphate derivative have been utilized in novel methods for genomic sequence analysis. One such method is an extension-cleavage procedure that allows for the determination of a DNA sequence. nih.gov

In this procedure, the 5'-N-triphosphate of a 5'-amino-2',5'-dideoxynucleoside analog is incorporated into a growing DNA strand by a DNA polymerase. The resulting DNA contains a modified, acid-labile linkage at the site of incorporation. Subsequent mild acid treatment specifically cleaves the DNA at each position where the modified nucleotide was incorporated. nih.gov

By running four separate reactions, each with a different 5'-amino-2',5'-dideoxynucleotide analog (A, C, G, and T), a set of fragments is generated that terminates at every position of a specific base. When these fragments are separated by gel electrophoresis, a sequencing ladder is produced, revealing the DNA sequence. A key advantage of this method is that the cleavage occurs after the enzymatic extension and any subsequent purification or manipulation steps. nih.gov

Development of Affinity Columns for Purification of DNA Binding Proteins

Affinity chromatography is a powerful technique for purifying sequence-specific DNA binding proteins. upenn.edunih.gov This method typically involves immobilizing a DNA oligonucleotide containing the specific recognition sequence for the target protein onto a solid support, such as Sepharose beads. nih.gov The 5'-amino group of Guanosine, 5'-amino-5'-deoxy- provides a convenient and efficient handle for the covalent attachment of these DNA probes to the affinity resin.

The process involves synthesizing an oligonucleotide with a 5'-amino-5'-deoxy- modification at its terminus. This amino-modified DNA can then be covalently coupled to an activated solid support, such as CNBr-activated Sepharose. nih.gov A crude or partially purified protein extract is then passed through the column. The target protein binds specifically to its recognition sequence on the immobilized DNA, while other proteins flow through. The desired protein can then be eluted by changing the salt concentration or pH of the buffer. upenn.edunih.gov This approach allows for significant purification of rare DNA binding proteins, such as transcription factors. nih.gov

Methodologies for Non-Radioactive DNA Sequencing

The extension-cleavage procedure described in section 4.5, which utilizes 5'-amino-2',5'-dideoxynucleotide analogs, represents a methodology for non-radioactive DNA sequencing. nih.gov Traditional Sanger sequencing methods often relied on the use of radiolabeled nucleotides for detection. The development of alternative, non-radioactive methods has been a significant focus in molecular biology.

In the extension-cleavage method, the DNA fragments that form the sequencing ladder can be detected using non-radioactive techniques, such as fluorescence or chemiluminescence. For example, the primer used for the polymerase extension can be labeled with a fluorescent dye. After cleavage and separation of the fragments by electrophoresis, the sequencing ladder is visualized by detecting the fluorescence. This approach avoids the safety and disposal issues associated with radioactive materials while providing a robust method for DNA sequence analysis.

Another non-radioactive approach involves the use of biotinylated primers. The extended products can be captured on streptavidin-coated beads, purified, and then analyzed, for instance by mass spectrometry, to determine the sequence. nih.gov The use of modified nucleosides like Guanosine, 5'-amino-5'-deoxy- in these innovative sequencing chemistries has contributed to the development of safer and more versatile DNA analysis platforms.

Investigation of Antiviral Mechanisms (e.g., RNA Virus Replication Disruption)

Guanosine, 5'-amino-5'-deoxy-, as a nucleoside analog, is a valuable tool for investigating the mechanisms of viral replication, particularly in RNA viruses. The fundamental principle behind the antiviral activity of many nucleoside analogs lies in their ability to be recognized and incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, these analogs can disrupt the replication process through several mechanisms.

One primary mechanism is chain termination . After the analog is added to the nascent RNA strand, its modified structure can prevent the addition of the next nucleotide, thereby halting replication. Another mechanism is lethal mutagenesis , where the incorporated analog leads to errors in the viral genome during subsequent rounds of replication, ultimately producing non-viable viral progeny.

The host's innate immune system also plays a crucial role in combating viral infections. A key recognition signal for the immune system is the presence of a 5'-triphosphate group on viral RNA, which is typically absent in host cytoplasmic RNA. This structure is recognized by cellular sensors like RIG-I, triggering an antiviral response. While Guanosine, 5'-amino-5'-deoxy- itself does not possess a triphosphate group, its potential to be phosphorylated within the cell to its 5'-triphosphate form allows it to act as a competitive inhibitor of the viral RdRp. By competing with the natural guanosine triphosphate (GTP), it can reduce the efficiency of viral RNA synthesis.

Research FindingImplication for Antiviral Mechanism
Nucleoside analogs can be incorporated into viral RNA.Potential for chain termination or induction of mutations in the viral genome.
The 5'-triphosphate group on viral RNA is a key activator of the innate immune response.The phosphorylated form of Guanosine, 5'-amino-5'-deoxy- can act as a competitive inhibitor of viral RNA polymerase.

Exploration in Anticancer Research (e.g., Apoptosis Induction in Tumor Cells)

In the realm of anticancer research, purine (B94841) nucleoside analogs, including derivatives of guanosine, are investigated for their ability to selectively target and kill rapidly dividing cancer cells. The primary mechanism of action for many of these compounds is the induction of apoptosis , or programmed cell death.

After cellular uptake, Guanosine, 5'-amino-5'-deoxy- can be metabolized into its triphosphate derivative. This analog can then be incorporated into the DNA of cancer cells during replication. The presence of this altered nucleoside within the DNA can lead to DNA damage and trigger the cell's apoptotic machinery. The cell recognizes the abnormal DNA structure and initiates a cascade of events leading to its own destruction, thereby preventing the proliferation of the tumor.

Furthermore, some nucleoside analogs have been shown to interfere with critical cellular processes beyond DNA replication. They can inhibit enzymes essential for DNA synthesis and repair, further stressing the cancer cells and pushing them towards apoptosis. Research on other purine analogs has demonstrated their ability to activate specific apoptotic pathways. For instance, the activation of caspases, a family of protease enzymes, is a central feature of apoptosis. The DNA damage caused by the incorporation of nucleoside analogs can lead to the activation of these caspases, ensuring the efficient execution of the apoptotic program.

Research FindingImplication for Anticancer Mechanism
Purine nucleoside analogs can be incorporated into the DNA of cancer cells.Induction of DNA damage, leading to the activation of apoptotic pathways.
Nucleoside analogs can inhibit enzymes involved in DNA synthesis and repair.Increased cellular stress in cancer cells, promoting apoptosis.
Apoptosis is a key mechanism for eliminating cancer cells.Guanosine, 5'-amino-5'-deoxy- is a potential candidate for inducing apoptosis in tumor cells.

Integration into Diagnostic Tools Requiring Nucleic Acid Interactions

The unique chemical properties of Guanosine, 5'-amino-5'-deoxy- make it a valuable component in the development of sophisticated diagnostic tools that rely on nucleic acid interactions. The key feature in this context is the presence of the 5'-amino group, which serves as a reactive handle for the attachment of various labels and probes.

In modern molecular diagnostics, nucleic acid probes are essential for detecting specific DNA or RNA sequences associated with pathogens or genetic diseases. These probes are often labeled with fluorescent dyes, biotin, or other reporter molecules to enable their detection. The 5'-amino group of Guanosine, 5'-amino-5'-deoxy- provides a convenient and specific site for covalently attaching these labels.

Once a nucleic acid probe is synthesized incorporating this modified guanosine at its 5' end, it can be used in a variety of diagnostic assays, such as:

Microarrays: Labeled probes can be hybridized to a microarray chip containing thousands of different DNA sequences, allowing for the simultaneous detection of multiple targets.

Fluorescence in situ hybridization (FISH): Fluorescently labeled probes can be used to visualize the location of specific DNA sequences within a cell.

Lateral flow assays: These rapid diagnostic tests can incorporate labeled probes to provide a simple, visual readout for the presence of a specific nucleic acid.

The ability to easily and specifically label nucleic acid probes at the 5' terminus enhances the sensitivity and versatility of these diagnostic tools.

ApplicationRole of Guanosine, 5'-amino-5'-deoxy-
Nucleic Acid Probes Provides a 5'-amino group for the attachment of reporter molecules (e.g., fluorescent dyes, biotin).
Microarrays Enables the creation of labeled probes for high-throughput analysis of gene expression or pathogen detection.
Fluorescence in situ hybridization (FISH) Facilitates the synthesis of fluorescently labeled probes for visualizing specific nucleic acid sequences in cells.
Lateral Flow Assays Allows for the development of rapid diagnostic tests with visually detectable signals based on nucleic acid interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.